molecular formula C10H9NO2 B3187276 4-Methoxyquinoline 1-oxide CAS No. 14547-98-9

4-Methoxyquinoline 1-oxide

Cat. No.: B3187276
CAS No.: 14547-98-9
M. Wt: 175.18 g/mol
InChI Key: ZSEBUAZCGQYYPH-UHFFFAOYSA-N
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Description

4-Methoxyquinoline 1-oxide is a heterocyclic aromatic compound with the molecular formula C10H9NO2 It is a derivative of quinoline, where a methoxy group is attached to the fourth position of the quinoline ring, and an oxide group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyquinoline 1-oxide typically involves the oxidation of 4-methoxyquinoline. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the 1-oxide derivative.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using more efficient and cost-effective oxidizing agents. Catalysts such as metal oxides or peroxides are often employed to enhance the reaction rate and yield. The process is optimized to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyquinoline 1-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the oxide group back to the parent quinoline compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), acetic acid, and metal catalysts.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: 4-Methoxyquinoline.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

4-Methoxyquinoline 1-oxide has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxyquinoline 1-oxide involves its interaction with various molecular targets and pathways. The oxide group can participate in redox reactions, influencing the compound’s reactivity and biological activity. It can also interact with enzymes and proteins, potentially inhibiting or modulating their functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    4-Methoxyquinoline: The parent compound without the oxide group.

    Quinoline N-oxide: A similar compound with the oxide group attached to the nitrogen atom.

    4-Hydroxyquinoline: A derivative with a hydroxyl group instead of a methoxy group.

Uniqueness: 4-Methoxyquinoline 1-oxide is unique due to the presence of both the methoxy and oxide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-methoxy-1-oxidoquinolin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10-6-7-11(12)9-5-3-2-4-8(9)10/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEBUAZCGQYYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=[N+](C2=CC=CC=C21)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 25 mL of a chloroform solution containing 1.72 g of 4-methoxyquinoline, 3.16 g of m-chloroperbenzoic acid was added, and the mixture was stirred at room temperature for 12 hours. The reaction mixture was added with 20 mL of an aqueous saturated sodium hydrogen carbonate solution. The organic layer was separated, and the aqueous layer was extracted with chloroform. The organic layer and the extract were combined, the resultant solution was washed with an aqueous saturated sodium chloride solution, and dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure to obtain a light brown oily substance, 4-methoxyquinoline N-oxide.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step Two
Quantity
3.16 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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